N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Medicinal chemistry Structure–activity relationship Hydrogen bonding

N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (CAS 175530-76-4; ChemBridge ID is a benzimidazole derivative with molecular formula C14H19N3 and molecular weight 229.32 g/mol. The structure comprises a 1H-benzimidazole core linked via a methylene bridge (-CH2-) to a cyclohexanamine moiety, yielding a secondary amine functionality at the linker.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 175530-76-4
Cat. No. B3048590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
CAS175530-76-4
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H19N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17)
InChIKeyXXLIQOXUMQBRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (CAS 175530-76-4): Compound Identity and Screening Library Provenance


N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (CAS 175530-76-4; ChemBridge ID 5986307) is a benzimidazole derivative with molecular formula C14H19N3 and molecular weight 229.32 g/mol . The structure comprises a 1H-benzimidazole core linked via a methylene bridge (-CH2-) to a cyclohexanamine moiety, yielding a secondary amine functionality at the linker . The compound is catalogued within the ChemBridge Corporation screening library as a drug-like small molecule available at ≥97% purity [1]. As a member of the benzimidazole class—a privileged scaffold in medicinal chemistry—it possesses the hallmark bicyclic aromatic system (benzene fused to imidazole) known for diverse pharmacological activities including antimicrobial, anticancer, and enzyme inhibitory properties across numerous derivatives [2].

Why N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine Cannot Be Replaced by Common Benzimidazole Analogs Without Experimental Validation


Benzimidazole derivatives with cyclohexyl-containing substituents exhibit widely divergent biological profiles depending on subtle structural variations in linker length, nitrogen substitution position, and amine hybridization [1]. The target compound's distinguishing feature—a secondary amine (-NH-) inserted between the benzimidazole C2-methylene and the cyclohexyl ring—creates a hydrogen bond donor/acceptor site absent in direct C-linked analogs such as 2-(cyclohexylmethyl)-1H-benzimidazole (CAS 110011-62-6; C14H18N2) or 2-cyclohexyl-1H-benzimidazole (CAS 36947-70-3; C13H16N2) . This single nitrogen atom difference alters computed polar surface area (PSA ≈ 21–25 Ų for the target vs. ~16 Ų for the non-amine analog), hydrogen bonding capacity, and protonation state at physiological pH—each of which directly impacts target binding, solubility, and metabolic stability [2]. In the heme oxygenase (HO) inhibitor series, converting the C2 substituent from a simple cyclohexylmethyl group to amine-containing linkers produced IC50 shifts exceeding 100-fold between HO-1 and HO-2 isoforms [3]. Consequently, substituting N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine with a structurally similar but chemically distinct benzimidazole analog without confirmatory head-to-head testing risks invalidating SAR predictions and compromising screening reproducibility.

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine vs. Closest Structural Analogs


Secondary Amine Linker Confers Additional Hydrogen Bond Donor/Acceptor Capacity vs. Direct C-Linked Analogs

N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine contains three nitrogen atoms (C14H19N3) with a secondary amine linker, versus only two nitrogens (C14H18N2) in the closest direct analog 2-(cyclohexylmethyl)-1H-benzimidazole, which replaces the -NH-CH(cyclohexyl) motif with a direct -CH2-cyclohexyl attachment . This structural distinction adds one hydrogen bond donor (N-H) and one hydrogen bond acceptor (lone pair on the secondary amine nitrogen) to the molecule. The computed topological polar surface area (TPSA) for the target is estimated at 21–25 Ų, compared to approximately 16 Ų for the amine-lacking analog [1]. In enzyme inhibition contexts, the presence of a secondary amine at this position enables pH-dependent protonation (predicted pKa ~8–9 for the secondary amine), which can facilitate ionic interactions with acidic residues in target binding pockets—an interaction mode completely unavailable to the non-amine comparator [2].

Medicinal chemistry Structure–activity relationship Hydrogen bonding

N-Substituted Cyclohexyl Benzimidazole Scaffold Demonstrates Potent Anti-MRSA Activity in Class-Level Studies

In a systematic study of N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives, compounds bearing the N-cyclohexyl substitution pattern on the benzimidazole core achieved minimum inhibitory concentrations (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), matching or exceeding the potency of reference antibiotics in the same assay [1]. While the specific compound N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine has not been directly tested in this assay, it shares the critical N-cyclohexyl substitution feature and the benzimidazole core with the active carboxamidine series, positioning it as a structurally relevant candidate for antimicrobial screening [2]. In contrast, cyclohexyl-containing benzimidazoles lacking the N-substitution pattern (e.g., 2-cyclohexyl-1H-benzimidazole, CAS 36947-70-3) demonstrated substantially weaker antibacterial activity in parallel evaluations, with MIC values typically exceeding 128 µg/mL against the same Gram-positive strains [3].

Antimicrobial resistance MRSA Benzimidazole carboxamidines

Cyclohexylmethyl-Substituted Benzimidazoles Exhibit Isoform-Selective Heme Oxygenase Inhibition: SAR Foundation for Target Compound Evaluation

The 2-cyclohexylmethyl-1H-benzimidazole scaffold—the closest direct analog lacking the secondary amine—displays IC50 values above 0.1 mM (100 µM) for both HO-1 (rat spleen) and HO-2 (rat brain) isoforms at pH 7.4 and 37 °C, indicating weak inhibitory activity [1]. Critically, when the N1 position of this scaffold is additionally substituted with an n-hexyl group (yielding 2-cyclohexylmethyl-1-(n-hexyl)-1H-benzimidazole), the HO-2 IC50 drops to 0.0223 µM (22.3 nM)—a >4,400-fold selectivity gain for HO-2 over HO-1 [2]. This demonstrates that the cyclohexylmethyl-benzimidazole core is a tunable pharmacophore where small structural modifications (e.g., N1 alkylation, linker amine introduction) can switch activity from inactive to low-nanomolar potency. N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine, bearing both the cyclohexyl group and an ionizable secondary amine linker, represents an intermediate scaffold between the weakly active 2-cyclohexylmethyl-1H-benzimidazole and highly potent N1,N2-disubstituted analogs, occupying a distinct and underexplored region of the benzimidazole HO inhibitor SAR landscape [3].

Heme oxygenase inhibition Isoform selectivity Benzimidazole SAR

Secondary Amine Handle Enables Derivatization Pathways Unavailable to Non-Amine Benzimidazole Analogs

The secondary amine group in N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine serves as a versatile chemical handle for three key derivatization reactions: (i) N-alkylation with alkyl halides to generate tertiary amine derivatives, (ii) acylation with acyl chlorides or anhydrides to form amides, and (iii) condensation with aldehydes or ketones to produce imine intermediates . This derivatization capacity is a direct consequence of the -NH-CH(cyclohexyl) connectivity, which is absent in the closest analog 2-(cyclohexylmethyl)-1H-benzimidazole (CAS 110011-62-6; C14H18N2) where the cyclohexylmethyl group is attached via a non-functionalizable C-C bond to the benzimidazole C2 position . The close analog 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine (C15H21N3, MW 243.35)—which contains an extra methylene in the cyclohexylmethyl side chain—has been noted as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 . The one-carbon-shorter linker in the target compound (C14H19N3, MW 229.32) is predicted to alter both the CYP inhibition profile and the compound's metabolic liability, providing a differentiated starting point for medicinal chemistry optimization .

Synthetic chemistry Building block utility N-alkylation

Physicochemical Property Differentiation: Lower Molecular Weight and Higher Predicted Solubility vs. Extended-Linker Analogs

N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine (MW 229.32, C14H19N3, density 1.14 g/cm³, boiling point 444.3 °C at 760 mmHg) occupies a favorable position in benzimidazole physicochemical space compared to both lighter and heavier analogs . Relative to the extended-linker analog 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine (MW 243.35, C15H21N3), the target compound has one fewer methylene group, reducing its molecular weight by 14 Da and its calculated LogP by approximately 0.3–0.5 log units . This translates to improved aqueous solubility—a critical parameter for both biochemical assay compatibility and oral bioavailability. The compound's physicochemical profile (MW < 250, LogP ~2.5, TPSA ~21–25 Ų, 3 hydrogen bond acceptors, 2 hydrogen bond donors) falls within the optimal range for CNS drug-likeness and oral bioavailability according to multiple multiparameter optimization (MPO) scoring systems [1]. In contrast, the non-amine analog 2-(cyclohexylmethyl)-1H-benzimidazole (MW 214.31, C14H18N2) has lower TPSA (~16 Ų) and higher LogP, which may favor membrane permeability but at the expense of solubility .

Drug-likeness Physicochemical properties ADME prediction

Optimal Application Scenarios for N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine Based on Quantitative Differentiation Evidence


Heme Oxygenase-2 (HO-2) Selective Inhibitor Lead Discovery Programs

The cyclohexylmethyl-benzimidazole pharmacophore is a validated starting point for developing isoform-selective HO-2 inhibitors, with N1-substituted analogs achieving IC50 values as low as 22.3 nM and >4,400-fold selectivity over HO-1 [1]. N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine, featuring a secondary amine linker that can be further N-functionalized, provides a chemically tractable intermediate scaffold for systematic SAR exploration of this target. The compound's two derivatizable nitrogen sites (benzimidazole N1 and the secondary amine) enable parallel library synthesis strategies to rapidly probe both N1 and linker substitutions simultaneously—a significant advantage over analogs lacking the amine handle, which restrict library diversification to a single position [2].

Antimicrobial Screening Campaigns Targeting Drug-Resistant Gram-Positive Pathogens

N-(cyclohexyl)-substituted benzimidazole derivatives have demonstrated MIC values of 8 µg/mL against MRSA and VREF—clinically relevant potency that rivals established antibiotics in the same microdilution assays [1]. N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine incorporates the N-cyclohexyl motif associated with this activity and represents a screening-ready entry point from the ChemBridge diverse compound library (ID 5986307) [2]. Unlike 2-cyclohexyl-1H-benzimidazole analogs that show MIC values >128 µg/mL against Gram-positive strains, the N-substitution pattern of the target compound aligns with the structural features required for potent anti-MRSA activity . Procurement of this compound is justified for phenotypic screening libraries focused on antimicrobial resistance, where structural novelty combined with class-validated pharmacophore features increases the probability of identifying hits with novel resistance profiles.

Focused Compound Library Synthesis via N-Functionalization Chemistry

The secondary amine in N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine enables three distinct derivatization pathways—N-alkylation, acylation, and reductive amination—that are not accessible with the closest non-amine analog 2-(cyclohexylmethyl)-1H-benzimidazole [1]. This makes the target compound a superior building block for generating focused benzimidazole libraries in a single synthetic step from a common intermediate. The compound's predicted LogP (~2.5) and moderate molecular weight (229.32 Da) position it favorably for CNS drug discovery programs, where the CNS MPO desirability score benefits from the balanced polarity imparted by the secondary amine [2]. Compared to the longer-linker analog (C15H21N3, MW 243.35), the target compound's one-carbon-shorter linker reduces molecular weight and lipophilicity, potentially improving ligand efficiency metrics in hit-to-lead campaigns .

Cytochrome P450 Enzyme Interaction Profiling and Metabolic Stability Assessment

The close structural analog 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine has been identified as a potential CYP1A2 inhibitor, a property of significant interest for drug–drug interaction liability assessment [1]. N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine, differing by a single methylene unit, represents a minimal structural perturbation to evaluate the impact of linker length on CYP isoform selectivity and potency. In metabolism-dependent screening cascades, compounds with cyclohexyl substituents are known substrates for CYP-mediated oxidation [2], and the target compound's secondary amine provides an additional metabolic soft spot (N-dealkylation, N-oxidation) that can be compared against the metabolic profiles of non-amine and tertiary amine analogs to establish structure–metabolism relationships .

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.